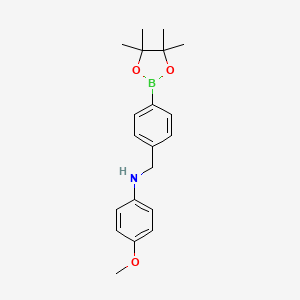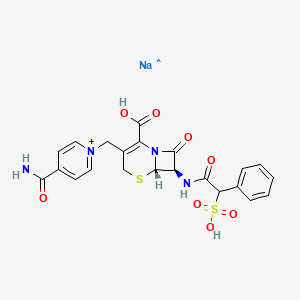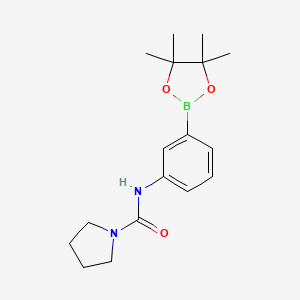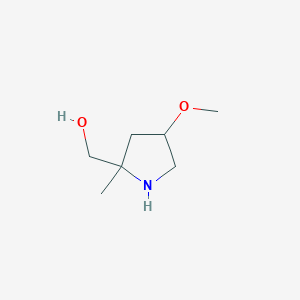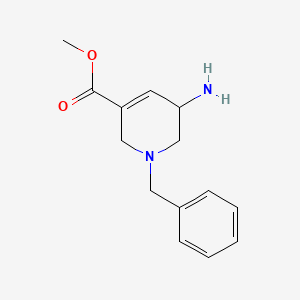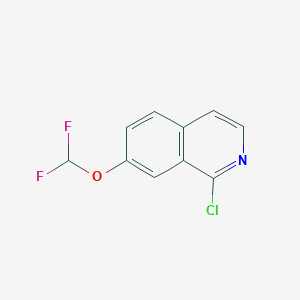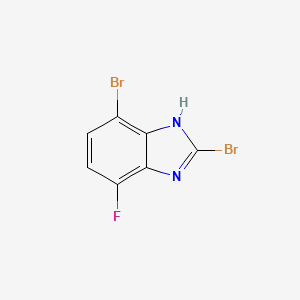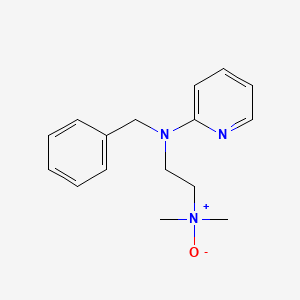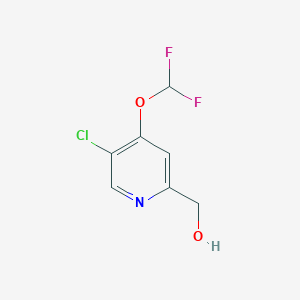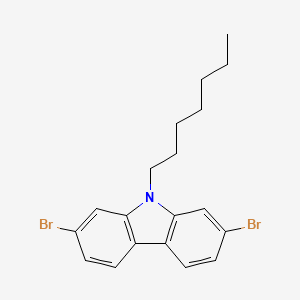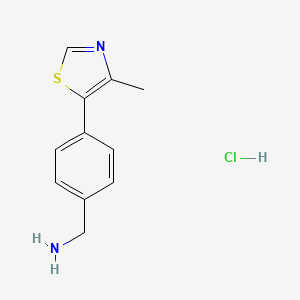
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride
Vue d'ensemble
Description
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride, also known as MTPM, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. MTPM is a member of the thiazole family of compounds, which are characterized by their ability to bind to the active sites of enzymes and other proteins. MTPM is a highly selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in the regulation of gene expression and cell signaling pathways. MTPM has been shown to have potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The title compound was synthesized using a 1,3-dipolar cycloaddition reaction, with its structure established via NMR spectroscopy, Elemental Analysis, and MS data, indicating its potential for use in chemical research and synthesis processes (Aouine, El Hallaoui, & Alami, 2014).
Catalytic Applications
- (4-Phenylquinazolin-2-yl)methanamine was synthesized, starting from glycine, and used to create N-heterocyclic ruthenium(II) complexes. These complexes exhibited excellent performance in transfer hydrogenation of acetophenone derivatives, highlighting potential applications in catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells, demonstrating potential for targeted photocytotoxic therapy and cellular imaging (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Synthesis of Pharmaceutical Compounds
- Novel synthesis routes for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives have been reported, illustrating the versatility of this compound in pharmaceutical compound synthesis (Schlosser, Johannes, Zindler, Lemmerhirt, Sommer, Schütt, & Peifer, 2015).
Antimicrobial Activities
- A series of derivatives were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, suggesting their potential in antimicrobial drug development (Thomas, Adhikari, & Shetty, 2010).
Anticancer and SIRT1 Inhibition
- A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives exhibited potent growth inhibitory action against cancer cell lines, with one compound specifically inhibiting the deacetylation activity of the SIRT1 enzyme, making it a potential lead for treating prostatic hyperplasia (Panathur, Dalimba, Koushik, Alvala, Yogeeswari, Sriram, & Kumar, 2013).
Corrosion Inhibition
- Oxazole derivatives of this compound showed significant corrosion inhibition on mild steel in hydrochloric acid, indicating its application in materials science and engineering (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Propriétés
IUPAC Name |
[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNIIRGFCUEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




